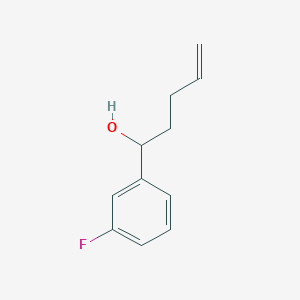
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 4-(3-bromopropyl)-1-fluorobenzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated and fluorinated benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the design of pharmaceuticals and bioactive molecules.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene involves its interaction with various molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene
- 2-Bromo-4-(3-bromopropyl)-1-chlorobenzene
- 2-Chloro-4-(3-bromopropyl)-1-fluorobenzene
Uniqueness
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
1057678-59-7 |
|---|---|
Fórmula molecular |
C9H9Br2F |
Peso molecular |
295.97 g/mol |
Nombre IUPAC |
2-bromo-4-(3-bromopropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
WISGEEYXCIMLQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


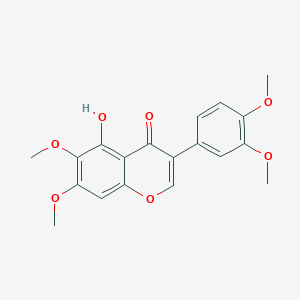
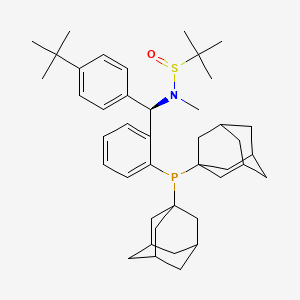
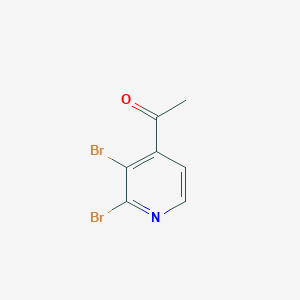

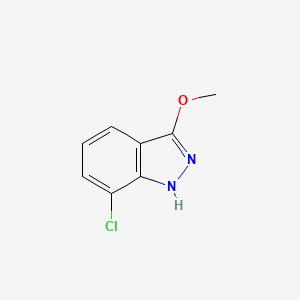
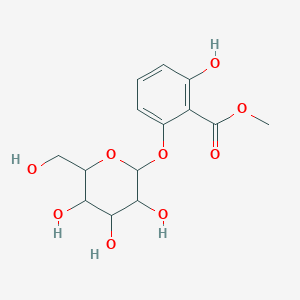


![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
